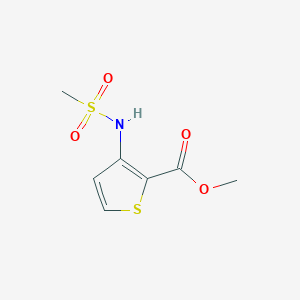
(2R,4S)-4-Methylpiperidine-2-carboxylic acid
Vue d'ensemble
Description
(2R,4S)-4-Methylpiperidine-2-carboxylic acid, also known as L-4-MPC, is a chiral building block that is widely used in the synthesis of various pharmaceuticals and agrochemicals. It is an important intermediate in the preparation of drugs such as antihistamines, anti-inflammatory agents, and antipsychotics.
Applications De Recherche Scientifique
Biocatalysis and Microbial Inhibition
Carboxylic acids are significant in biocatalysis and microbial fermentation processes. For instance, Jarboe et al. (2013) discuss how straight-chain carboxylic acids like hexanoic and lauric acids can inhibit microbes like E. coli and S. cerevisiae, which are used in fermentative production. These acids affect cell membrane integrity and intracellular pH, offering insights into metabolic engineering strategies to improve microbial tolerance and industrial performance Jarboe et al., 2013.
Peptide Synthesis and Structural Analysis
In peptide research, carboxylic acid derivatives like TOAC are used for analyzing peptide structures and dynamics. Schreier et al. (2012) highlight the application of the spin label amino acid TOAC in studying peptide secondary structures and interactions with membranes, utilizing techniques like EPR spectroscopy and NMR. This reflects the role of carboxylic acids in elucidating peptide conformations and dynamics Schreier et al., 2012.
Solvent Development for Extraction Processes
Carboxylic acids are also pivotal in developing solvents for extracting other carboxylic acids from aqueous solutions. Sprakel and Schuur (2019) review solvent advancements for liquid-liquid extraction (LLX) of carboxylic acids, focusing on new solvents like ionic liquids and traditional amines and organophosphorous extractants. This research is crucial for bio-based plastic production and highlights the role of carboxylic acids in industrial separation processes Sprakel & Schuur, 2019.
Propriétés
IUPAC Name |
(2R,4S)-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHCHLWYGMSPJC-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN[C@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022937.png)

![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol](/img/structure/B3022939.png)
![2-[(4-Methylphenoxy)methyl]-3-furoic acid](/img/structure/B3022941.png)


![4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B3022945.png)



![4-{[(4-Methylphenyl)amino]methyl}benzoic acid](/img/structure/B3022952.png)
